molecular formula C20H19NO4 B1239448 (E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

Cat. No. B1239448
M. Wt: 337.4 g/mol
InChI Key: QLTXKCWMEZIHBJ-CXGSIYSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A potent noncompetitive antagonist of the NMDA receptor (RECEPTORS, N-METHYL-D-ASPARTATE) used mainly as a research tool. The drug has been considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role. Its use has been primarily limited to animal and tissue experiments because of its psychotropic effects.

Scientific Research Applications

Structural and Reactivity Studies of Bicyclic Amines

Grob and Krasnobajew (1964) investigated the nucleophilic opening and fragmentation of 1-aza-bicyclo[2.2.0]hexane, revealing insights into the reactivity and instability of certain bicyclic amine structures. Their findings contribute to a deeper understanding of the chemical behavior of complex cyclic compounds, which can be crucial in designing new synthetic pathways in organic chemistry Grob, C., & Krasnobajew, V. (1964).

Synthesis of Macrocyclic Musk Compounds

Mathur and Bhattacharyya (1965) demonstrated the synthesis of hexadec-7-enedioic acid from aleuritic acid, which was then cyclized to acyloins and further reduced to yield cyclohexadecenones. This study provides a method for creating macrocyclic compounds that have applications in fragrance chemistry and could be explored for other potential uses in material science Mathur, H. H., & Bhattacharyya, S. (1965).

Functionalization of Poly(ethylene-co-propylene)

Passaglia et al. (2006) researched the effect of functionalizing molecules on the inter-macromolecular reactions and blending of Poly(ethylene-co-propylene) with Poly(6-aminohexanoic Acid), showing the potential for modifying polymer materials to achieve desired properties through chemical modification. This could have implications for developing new materials with tailored characteristics for specific applications Passaglia, E., Coltelli, M., & Ciardelli, F. (2006).

properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+;/m1./s1

InChI Key

QLTXKCWMEZIHBJ-CXGSIYSVSA-N

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O

SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O

synonyms

Dizocilpine
Dizocilpine Maleate
MK 801
MK-801
MK801

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Reactant of Route 2
(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Reactant of Route 3
(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Reactant of Route 4
(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Reactant of Route 5
(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Reactant of Route 6
(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

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